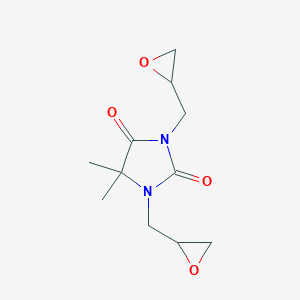

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for preparing 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione involves the reaction of glycidol with 5,5-dimethylhydantoin under appropriate conditions . This process typically requires the use of a catalyst and specific solvents. The reaction is carried out by heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while substitution reactions can produce a wide range of substituted imidazolidine derivatives .

Applications De Recherche Scientifique

Polymer Chemistry

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione is primarily used in the synthesis of epoxy resins. Its epoxy groups allow for cross-linking reactions that enhance the mechanical properties and thermal stability of the resulting materials.

Table 1: Properties of Epoxy Resins with Diglycidyldimethylhydantoin

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Flame Retardancy | Excellent |

| Weather Resistance | Good |

Flame Retardant Applications

The compound serves as a flame retardant additive in various materials, including textiles and plastics. Its incorporation helps to improve fire resistance without compromising the mechanical integrity of the base material.

Case Study: Flame Retardant Properties

In a study evaluating the effectiveness of various flame retardants in epoxy systems, diglycidyldimethylhydantoin demonstrated superior performance compared to traditional brominated flame retardants. The study highlighted its ability to maintain structural integrity at elevated temperatures while providing effective flame suppression.

Coatings and Adhesives

Due to its excellent adhesion properties and chemical resistance, this compound is also utilized in coatings and adhesives formulations. It enhances the durability and longevity of products exposed to harsh environmental conditions.

Biomedical Applications

Emerging research suggests potential applications in biomedical fields, particularly in drug delivery systems where controlled release properties are desirable. The biocompatibility and stability of diglycidyldimethylhydantoin make it a candidate for further exploration in this area.

Table 2: Potential Biomedical Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Controlled release formulations |

| Biocompatible Materials | Suitable for medical devices |

Mécanisme D'action

The mechanism of action of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s epoxy groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity underlies its use in polymerization and cross-linking reactions, which are essential for its applications in producing high-performance materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Diglycidyl-5,5-dimethylhydantoin: This compound is structurally similar and shares many properties with 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione.

5,5-Dimethylhydantoin: Another related compound, often used as a starting material in the synthesis of the target compound.

Uniqueness

This compound is unique due to its dual epoxy groups, which enhance its reactivity and make it particularly suitable for applications requiring high thermal stability and flame retardancy. Its excellent mechanical properties and processability further distinguish it from other similar compounds .

Activité Biologique

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS Number: 15336-81-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C11H16N2O4

- Molecular Weight : 240.26 g/mol

- Appearance : White crystalline solid

- Melting Point : 175 - 180 °C

- Water Solubility : 0.1 g/ml

- Density : 1.142 g/cm³

Anticonvulsant Properties

One of the primary applications of this compound is in the development of anticonvulsant drugs. Research indicates that derivatives of imidazolidine compounds exhibit significant activity against various seizure models. For instance, studies have shown that compounds with similar structures can modulate neurotransmitter systems involved in seizure activity, particularly through interactions with serotonin receptors .

Serotonin Transporter Activity

Research has highlighted the affinity of imidazolidine derivatives for the serotonin transporter (SERT) and serotonin receptor 5-HT1A. In vitro studies demonstrated that certain derivatives exhibited high affinity for these targets, suggesting potential antidepressant properties. The affinity values for SERT ranged from 23 to 350 nM for various imidazolidine derivatives . This indicates that compounds like this compound may influence serotonin dynamics in the brain.

Study on Structural Variations

A comparative study investigated the biological activity of a series of arylpiperazinylalkyl derivatives derived from imidazolidine and imidazo[2,1-f]purine frameworks. The results indicated that modifications to the structure significantly impacted their binding affinities to SERT and 5-HT1A receptors. Compounds with specific substitutions showed enhanced potency as dual ligands for both targets .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling was employed to predict the biological activity of various derivatives based on their structural features. The analysis revealed a moderate correlation between structural characteristics and biological activity, emphasizing the importance of specific molecular configurations in enhancing pharmacological effects .

Summary of Findings

The biological activity of this compound is primarily associated with its potential as an anticonvulsant and its interaction with serotonin receptors. The compound's structural properties contribute to its pharmacological profile, making it a candidate for further research in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O4 |

| Molecular Weight | 240.26 g/mol |

| Melting Point | 175 - 180 °C |

| Water Solubility | 0.1 g/ml |

| Density | 1.142 g/cm³ |

Propriétés

IUPAC Name |

5,5-dimethyl-1,3-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2)9(14)12(3-7-5-16-7)10(15)13(11)4-8-6-17-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJKZTPKSRPUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28906-98-1 | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28906-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90884831 | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15336-81-9 | |

| Record name | 5,5-Dimethyl-1,3-bis(2-oxiranylmethyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycidyldimethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015336819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.